molecular formula C10H21NO4 B12521778 2,3-Dihydroxypropyl hexylcarbamate CAS No. 683799-94-2

2,3-Dihydroxypropyl hexylcarbamate

Cat. No.: B12521778
CAS No.: 683799-94-2
M. Wt: 219.28 g/mol
InChI Key: FXEUZKTWHZHRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl hexylcarbamate is an organic compound with the molecular formula C10H21NO4 It is a carbamate derivative, characterized by the presence of a hexyl group attached to the carbamate moiety and a 2,3-dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycerol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Hexyl isocyanate+Glycerol2,3-Dihydroxypropyl hexylcarbamate\text{Hexyl isocyanate} + \text{Glycerol} \rightarrow \text{this compound} Hexyl isocyanate+Glycerol→2,3-Dihydroxypropyl hexylcarbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl hexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2,3-Dihydroxypropyl hexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the formulation of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl hexylcarbamate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbamate group can interact with enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a tert-butyl group instead of a hexyl group.

    2,3-Dihydroxypropyl acrylate: Similar dihydroxypropyl group but with an acrylate moiety.

Uniqueness

2,3-Dihydroxypropyl hexylcarbamate is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

683799-94-2

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

2,3-dihydroxypropyl N-hexylcarbamate

InChI

InChI=1S/C10H21NO4/c1-2-3-4-5-6-11-10(14)15-8-9(13)7-12/h9,12-13H,2-8H2,1H3,(H,11,14)

InChI Key

FXEUZKTWHZHRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.